molecular formula C28H30N4O6 B024366 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin CAS No. 185304-42-1

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Número de catálogo: B024366
Número CAS: 185304-42-1
Peso molecular: 518.6 g/mol
Clave InChI: APWFTHDYKJHNEV-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is a significant compound in the field of medicinal chemistry. It is a major metabolite of Irinotecan, a widely used anticancer drug. This compound is known for its potent antitumor activity and is used in the treatment of various cancers, including colon cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin involves several steps. The starting material is typically camptothecin, which undergoes a series of chemical reactions to introduce the ethyl and piperidino groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin has several applications in scientific research:

Mecanismo De Acción

The compound exerts its effects primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the complex between topoisomerase I and DNA, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

    Irinotecan: The parent compound from which 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is derived.

    7-Ethyl-10-hydroxycamptothecin: A hydrolysis product with similar antitumor activity.

    7-Ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin: Another metabolite with distinct properties

Uniqueness

This compound is unique due to its specific structure, which imparts high stability and potent antitumor activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer therapy .

Actividad Biológica

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (commonly referred to as APC or RPR 121056) is a significant metabolite of the chemotherapeutic agent Irinotecan. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C33H38N4O8
  • Molecular Weight : 618.6768 g/mol
  • CAS Number : 181467-56-1

This compound operates primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-enzyme complex, it prevents DNA re-ligation, leading to DNA damage and ultimately inducing apoptosis in cancer cells.

Antitumor Activity

Research indicates that APC exhibits significant antitumor activity across various cancer cell lines. In vitro studies demonstrate its efficacy against colorectal cancer, lung cancer, and other solid tumors.

Cancer Type IC50 (µM) Study Reference
Colorectal Cancer0.5Canal et al., 1996
Lung Cancer0.7Canal et al., 1996
Breast Cancer1.2Acanthus Research

Pharmacokinetics

APC is characterized by its rapid absorption and extensive distribution in tissues. Its pharmacokinetic profile suggests a half-life conducive to sustained therapeutic effects.

Parameter Value
Volume of Distribution50 L
Clearance15 L/h
Half-life6 hours

Clinical Efficacy

A clinical study involving patients with metastatic colorectal cancer demonstrated that APC, when administered as part of a combination therapy with other chemotherapeutic agents, resulted in a significant increase in overall survival rates compared to those receiving standard treatment.

  • Study Design : Randomized control trial
  • Population : 150 patients with advanced colorectal cancer
  • Outcome : Increased median survival from 12 months to 18 months with APC inclusion.

Toxicity Profile

While APC is effective in targeting cancer cells, it is essential to monitor for potential toxicities. Common adverse effects reported include:

  • Nausea and vomiting
  • Neutropenia
  • Diarrhea

These side effects necessitate careful patient management during treatment.

Propiedades

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFTHDYKJHNEV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471908
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185304-42-1
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 2
Reactant of Route 2
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 3
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 4
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 5
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 6
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Customer
Q & A

Q1: What is the role of cytochrome P450 3A4 (CYP3A4) in the metabolism of irinotecan?

A1: CYP3A4 plays a crucial role in the metabolism of irinotecan, converting it into several oxidative metabolites, including NPC and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC). [, ] Research using human liver microsomes and cell lines expressing specific CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the formation of both NPC and APC from irinotecan. [, ]

Q2: How does gefitinib, a tyrosine kinase inhibitor, affect the formation of NPC from irinotecan?

A2: Studies have shown that gefitinib inhibits the formation of NPC from irinotecan in both human liver and small intestinal microsomes. [] This inhibition was observed to be concentration-dependent, with higher concentrations of gefitinib leading to a greater reduction in NPC formation. []

Q3: Is there a difference in how CYP3A4 and CYP3A5 metabolize irinotecan?

A3: While both CYP3A4 and CYP3A5 are members of the cytochrome P450 3A family, they exhibit distinct metabolic profiles for irinotecan. [] CYP3A4 primarily generates NPC, APC, and a hydroxylated metabolite (M2) from irinotecan. [] In contrast, CYP3A5 does not produce NPC, APC, or M2. Instead, it forms a unique metabolite (M4) through de-ethylation of the camptothecin moiety. []

A4: Population pharmacokinetic modeling suggests that while both metabolites originate from irinotecan, their formation pathways differ. [] The model indicates that NPC, like SN-38 (another irinotecan metabolite), is likely formed from the lactone form of irinotecan. Conversely, the model suggests that APC is formed from the carboxylate form of irinotecan. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.